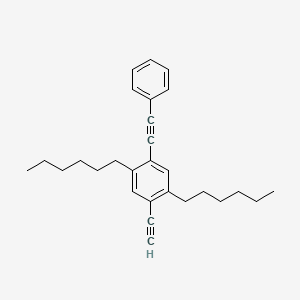
(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol is an organic compound with a complex structure that includes a chiral center, making it an interesting subject for stereochemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol typically involves several steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often require anhydrous environments and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation and other large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, low temperatures.
Substitution: Alkyl halides, strong bases or acids, varying temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances and flavors due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-2,5-Dimethyl-7-phenylhept-4-en-3-ol: The enantiomer of the compound, which may have different biological activities.
2,5-Dimethyl-7-phenylhept-4-en-3-one: A ketone derivative that lacks the hydroxyl group.
2,5-Dimethyl-7-phenylheptane: A saturated hydrocarbon with similar structural features but different chemical properties.
Uniqueness
(3R)-2,5-Dimethyl-7-phenylhept-4-en-3-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research in stereochemistry and its applications in various fields.
Propriétés
Numéro CAS |
917883-07-9 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(3R)-2,5-dimethyl-7-phenylhept-4-en-3-ol |
InChI |
InChI=1S/C15H22O/c1-12(2)15(16)11-13(3)9-10-14-7-5-4-6-8-14/h4-8,11-12,15-16H,9-10H2,1-3H3/t15-/m0/s1 |
Clé InChI |
ABNPTKDJAPNUQM-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)[C@H](C=C(C)CCC1=CC=CC=C1)O |
SMILES canonique |
CC(C)C(C=C(C)CCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B14193307.png)

![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)

![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)

![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
